
A Comparative Analysis of Aderbasib and JG26:
In Vivo Efficacy and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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A direct comparative analysis of the in vivo efficacy and toxicity of JG26 and aderbasib is not

currently possible due to the absence of published in vivo data for JG26. While aderbasib has

been evaluated in several preclinical and clinical settings, research on JG26 appears to be at

an earlier, in vitro stage. This guide, therefore, provides a comprehensive overview of the

available in vivo data for aderbasib and the current in vitro understanding of JG26, offering a

baseline for future comparative research.

Aderbasib: A Dual ADAM10/17 Inhibitor with Anti-
Tumor Activity
Aderbasib (INCB7839) is an orally bioavailable, potent inhibitor of both ADAM10 and ADAM17,

two cell-surface proteases known as sheddases.[1][2] These enzymes are implicated in the

release of various signaling molecules, including those that drive tumor growth and

inflammation.[3][4][5] By inhibiting ADAM10 and ADAM17, aderbasib aims to suppress tumor

cell proliferation.[1]

In Vivo Efficacy of Aderbasib
Preclinical studies have demonstrated the anti-tumor efficacy of aderbasib in various cancer

models.

Glioma: In a pediatric glioblastoma orthotopic xenograft model using SU-pcGBM2 cells in NSG

mice, intraperitoneal administration of aderbasib at a dose of 50 mg/kg, five days a week for

two weeks, robustly inhibited tumor growth.[2]
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Breast Cancer: In a BT474-SC1 breast cancer xenograft model, aderbasib was tested at a

daily dose of 30 mg/kg.[6] While specific tumor growth inhibition data from this particular study

is not detailed in the provided search results, the context suggests its investigation in

combination therapies for HER2+ breast cancer.[6] The rationale for using an ADAM inhibitor in

this context is that ADAM10 and ADAM17 are involved in the shedding of the HER2 receptor, a

process that can contribute to resistance to HER2-targeted therapies.[6]

In Vivo Toxicity of Aderbasib
While showing promise in preclinical models, the clinical development of aderbasib has been

hampered by toxicity concerns. Notably, treatment with potent, non-selective inhibitors of

ADAM10 and ADAM17, such as aderbasib, has been associated with the induction of deep

vein thrombosis in some patients.[5] Development of aderbasib for metastatic breast cancer

was halted in 2011 following contradictory results from Phase II trials.[1]

Signaling Pathway Targeted by Aderbasib
Aderbasib's mechanism of action involves the inhibition of ADAM10 and ADAM17, which play a

crucial role in the processing of various cell surface proteins. This includes ligands for the

epidermal growth factor receptor (EGFR) and the Notch signaling pathway.[7] By blocking

these sheddases, aderbasib can interfere with these key oncogenic signaling cascades.
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Caption: Mechanism of Aderbasib in inhibiting tumor growth.

JG26: An ADAM17-Selective Inhibitor with In Vitro
Antiviral Activity
JG26 is described as a selective inhibitor of ADAM17.[8] Its investigation has primarily focused

on its potential role in mitigating SARS-CoV-2 infection.

In Vitro Efficacy of JG26
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Research has shown that JG26 can partially inhibit the shedding of the angiotensin-converting

enzyme 2 (ACE2) receptor in Calu-3 human lung cells.[8] ACE2 is the primary receptor for

SARS-CoV-2 entry into host cells, and its shedding is mediated by ADAM17. By reducing the

amount of soluble ACE2, JG26 is thought to limit viral dissemination.[8] In these in vitro

studies, JG26 demonstrated promising antiviral activity against SARS-CoV-2.[8]

In Vivo Efficacy and Toxicity of JG26
There is currently no publicly available information regarding the in vivo efficacy or toxicity of

JG26. The compound's development stage appears to be preclinical, with research focused on

its in vitro effects.

Signaling Pathway Targeted by JG26
The known mechanism of action for JG26 revolves around its selective inhibition of ADAM17,

which in the context of the available research, impacts ACE2 receptor processing.
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JG26 Mechanism of Action (In Vitro)
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Caption: In vitro mechanism of JG26 in reducing SARS-CoV-2 infection.

Experimental Protocols
Aderbasib In Vivo Glioma Xenograft Study

Cell Line: SU-pcGBM2 pediatric glioblastoma cells.

Animal Model: NSG (NOD scid gamma) mice.

Tumor Implantation: Orthotopic xenografts.
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Treatment: Aderbasib administered via intraperitoneal injection.

Dosage: 50 mg/kg.

Dosing Schedule: 5 days per week for 2 weeks, starting four weeks after tumor implantation.

[2]

Formulation: The provided information suggests a potential formulation of 2% DMSO, 2%

Tween 80, 48% PEG300, and 48% water for an injection solution.[2]

JG26 In Vitro SARS-CoV-2 Infection Assay
Cell Line: Calu-3 human lung cells.

Compounds Tested: JG26 and its derivatives.

Assay: Evaluation of the impact on ACE2 surface expression and antiviral efficacy against

SARS-CoV-2 infection.

Key Finding: JG26 resulted in partial inhibition of both ACE2 receptor shedding and SARS-

CoV-2 infection.[8]

Toxicity: None of the tested compounds, including JG26, exhibited cytotoxic effects on Calu-

3 cells at concentrations up to 25 µM.[8]

Data Summary
In Vivo Efficacy of Aderbasib

Cancer

Model
Cell Line

Animal

Model

Dosing

Regimen
Outcome Reference

Glioma SU-pcGBM2 NSG Mice

50 mg/kg,

i.p., 5

days/week for

2 weeks

Robustly

inhibited

tumor growth

[2]

Breast

Cancer
BT474-SC1 Not specified 30 mg/kg/day

Investigated

for anti-tumor

activity

[6]
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In Vitro Efficacy of JG26
Assay Cell Line Key Finding Reference

SARS-CoV-2 Infection Calu-3

Partial inhibition of

ACE2 receptor

shedding and SARS-

CoV-2 infection

[8]

Conclusion
Aderbasib has demonstrated in vivo anti-tumor efficacy in preclinical cancer models, but its

clinical development has been challenged by toxicity. JG26 is a more recently described

ADAM17 inhibitor with promising in vitro antiviral activity against SARS-CoV-2. A direct

comparison of the in vivo efficacy and toxicity of these two compounds is not feasible at this

time due to the lack of published in vivo data for JG26. Further research, including in vivo

studies, is necessary to evaluate the therapeutic potential and safety profile of JG26 and to

enable a direct comparison with other ADAM inhibitors like aderbasib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Aderbasib - Wikipedia [en.wikipedia.org]

2. medchemexpress.com [medchemexpress.com]

3. medchemexpress.com [medchemexpress.com]

4. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in
human diseases - PMC [pmc.ncbi.nlm.nih.gov]

5. mdpi.com [mdpi.com]

6. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation -
PMC [pmc.ncbi.nlm.nih.gov]

7. Aderbasib | C21H28N4O5 | CID 16070111 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b608184?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39292373/
https://www.benchchem.com/product/b608184?utm_src=pdf-body
https://www.benchchem.com/product/b608184?utm_src=pdf-body
https://www.benchchem.com/product/b608184?utm_src=pdf-body
https://www.benchchem.com/product/b608184?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Aderbasib
https://www.medchemexpress.com/aderbasib.html
https://www.medchemexpress.com/literature/aderbasib-is-a-highly-potent-and-orally-active-inhibitor-of-adam10-and-adam17.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12491190/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12491190/
https://www.mdpi.com/2072-6694/11/9/1218
https://pmc.ncbi.nlm.nih.gov/articles/PMC5688260/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5688260/
https://pubchem.ncbi.nlm.nih.gov/compound/Aderbasib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. JG26 attenuates ADAM17 metalloproteinase-mediated ACE2 receptor processing and
SARS-CoV-2 infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of Aderbasib and JG26: In Vivo
Efficacy and Toxicity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608184#in-vivo-efficacy-and-toxicity-of-jg26-
compared-to-aderbasib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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